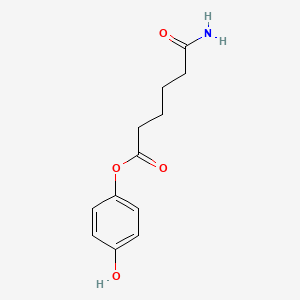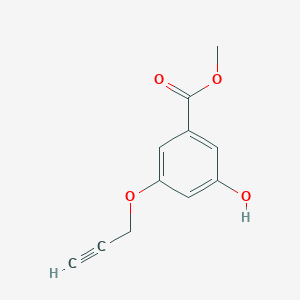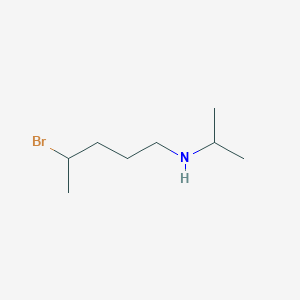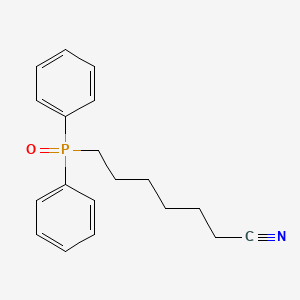![molecular formula C14H7BrN2 B14175512 9-Bromobenzo[h]isoquinoline-5-carbonitrile CAS No. 919293-29-1](/img/structure/B14175512.png)
9-Bromobenzo[h]isoquinoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromobenzo[h]isoquinoline-5-carbonitrile is a heterocyclic aromatic compound that contains a bromine atom, a benzo[h]isoquinoline core, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobenzo[h]isoquinoline-5-carbonitrile typically involves the bromination of benzo[h]isoquinoline derivatives. One common method is the reaction of benzo[h]isoquinoline with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
9-Bromobenzo[h]isoquinoline-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, using appropriate nucleophiles and reaction conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[h]isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
9-Bromobenzo[h]isoquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and antimicrobial properties.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 9-Bromobenzo[h]isoquinoline-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and carbonitrile groups, making it less reactive in certain chemical reactions.
9-Chlorobenzo[h]isoquinoline-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
9-Iodobenzo[h]isoquinoline-5-carbonitrile: Contains an iodine atom, which can affect its electronic properties and reactivity.
Uniqueness
9-Bromobenzo[h]isoquinoline-5-carbonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the carbonitrile group, which can enhance its electronic properties. These features make it a versatile compound for use in different scientific and industrial applications.
特性
CAS番号 |
919293-29-1 |
|---|---|
分子式 |
C14H7BrN2 |
分子量 |
283.12 g/mol |
IUPAC名 |
9-bromobenzo[h]isoquinoline-5-carbonitrile |
InChI |
InChI=1S/C14H7BrN2/c15-11-2-1-9-5-10(7-16)12-3-4-17-8-14(12)13(9)6-11/h1-6,8H |
InChIキー |
CJBAVQSHNIXXDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C3C=NC=CC3=C(C=C21)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)




![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)


![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
